[8-(Glycidyloxy)-n-octyl]trimethoxysilane synthesis pathway
[8-(Glycidyloxy)-n-octyl]trimethoxysilane synthesis pathway
An In-depth Technical Guide to the Synthesis of [8-(Glycidyloxy)-n-octyl]trimethoxysilane
Introduction
[8-(Glycidyloxy)-n-octyl]trimethoxysilane, hereafter referred to as GOTMS, is a bifunctional organosilane that serves as a critical molecular bridge in advanced materials science. Its unique structure features a terminal glycidyl epoxy group, which is highly reactive towards various organic functionalities, and a hydrolyzable trimethoxysilyl group at the other end, enabling covalent bonding to inorganic substrates like glass, silica, and metal oxides.[1][2] This dual reactivity makes GOTMS an exceptional adhesion promoter, surface modifier, and coupling agent, indispensable in the formulation of high-performance composites, coatings, and sealants. This guide provides a comprehensive exploration of the primary synthesis pathway for GOTMS, grounded in established chemical principles and supported by detailed experimental insights for researchers and professionals in chemical synthesis and drug development.
Part 1: Physicochemical Properties and Safety Profile
A thorough understanding of the material's properties is paramount before commencing any synthetic work. GOTMS is a colorless liquid that is sensitive to moisture due to the hydrolytic instability of the methoxysilyl groups.[1][3]
Table 1: Physicochemical Properties of [8-(Glycidyloxy)-n-octyl]trimethoxysilane
| Property | Value | Reference |
| IUPAC Name | trimethoxy-[8-(oxiran-2-ylmethoxy)octyl]silane | [4] |
| CAS Number | 1239602-38-0 | [1][4][5] |
| Molecular Formula | C₁₄H₃₀O₅Si | [4][5] |
| Molecular Weight | 306.47 g/mol | [4][5] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.01 g/cm³ | [3][6] |
| Boiling Point | 335.5 ± 22.0 °C at 760 mmHg | [6] |
| Refractive Index | ~1.44 | [3] |
Safety and Handling: GOTMS is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319).[4] Safe handling requires the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8][9] The compound is moisture-sensitive; therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dark place.[1][8]
Part 2: Retrosynthetic Analysis and Strategic Pathway Selection
To devise a robust synthesis, we first consider the logical disconnections in the target molecule. The primary bond formations to consider are the silicon-carbon bond and the ether linkage.
Caption: Retrosynthetic analysis of GOTMS highlighting key bond disconnections.
Pathway Evaluation and Rationale:
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Grignard Reaction: This route would involve reacting an 8-functionalized octylmagnesium halide with a trimethoxysilane precursor. However, the high nucleophilicity and basicity of the Grignard reagent are incompatible with the sensitive epoxide ring, making this pathway impractical without complex protecting group strategies.[10][11]
-
Williamson Ether Synthesis: This involves forming the ether linkage as the final step. While feasible, it requires the prior synthesis of 8-(trimethoxysilyl)octan-1-ol, adding steps to the overall process.[12][13]
-
Epoxidation: This route involves the epoxidation of a pre-formed 8-octenyltrimethoxysilane. This is a viable but potentially less direct method compared to building the ether first.[14][15]
-
Hydrosilylation: This pathway involves the platinum-catalyzed addition of a Si-H bond from trimethoxysilane across the terminal double bond of a pre-synthesized 8-glycidyloxy-1-octene. This method is highly efficient, atom-economical, and provides excellent control over regioselectivity (anti-Markovnikov addition), making it the preferred industrial and laboratory method for synthesizing such alkylsilanes.[16][17][18]
Based on this analysis, the hydrosilylation pathway is selected as the core focus of this guide for its efficiency, selectivity, and scalability.
Part 3: The Core Synthesis Pathway via Hydrosilylation
The chosen synthesis is a two-step process: first, the preparation of the key alkene intermediate, followed by the platinum-catalyzed hydrosilylation.
Step 1: Synthesis of 8-Glycidyloxy-1-octene via Williamson Ether Synthesis
The foundational step is the creation of the ether linkage. This is achieved through the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and a primary alkyl halide.[19]
Reaction: 7-octen-1-ol is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group to form the desired product.
Mechanism Insight: The choice of a primary electrophile (epichlorohydrin) is crucial to favor the SN2 mechanism and avoid the E2 elimination side-reaction that can occur with secondary or tertiary halides.[13] A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it solvates the sodium cation without hindering the nucleophilicity of the alkoxide.
Caption: High-level experimental workflow for the synthesis of GOTMS.
Part 4: Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions.
Reagents and Equipment
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Reagents: 7-octen-1-ol, sodium hydride (60% dispersion in mineral oil), epichlorohydrin, anhydrous tetrahydrofuran (THF), trimethoxysilane, Karstedt's catalyst, anhydrous toluene, diethyl ether, saturated aqueous NH₄Cl, saturated aqueous NaCl (brine), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer/hotplate, thermometer, nitrogen/argon gas inlet, Schlenk line, rotary evaporator, vacuum distillation apparatus.
Procedure
Step 1: Synthesis of 8-Glycidyloxy-1-octene
-
Set up a dry three-necked flask under an inert atmosphere (N₂ or Ar). Add sodium hydride (1.1 eq) to the flask.
-
Add anhydrous THF via cannula.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 7-octen-1-ol (1.0 eq) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Add epichlorohydrin (1.2 eq) dropwise, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring progress by TLC or GC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 8-glycidyloxy-1-octene as a clear oil.
Step 2: Synthesis of [8-(Glycidyloxy)-n-octyl]trimethoxysilane
-
To a dry three-necked flask under an inert atmosphere, add the purified 8-glycidyloxy-1-octene (1.0 eq) and a few drops of Karstedt's catalyst in anhydrous toluene.
-
Heat the mixture to 50-60 °C.
-
Add trimethoxysilane (1.1 eq) dropwise via the dropping funnel at a rate that maintains the reaction temperature between 60-70 °C (the reaction is exothermic).
-
After the addition is complete, maintain the mixture at 70 °C for 2-4 hours, monitoring the disappearance of the Si-H peak in the IR spectrum (~2150 cm⁻¹) or by GC.
-
Cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation to remove unreacted starting materials and catalyst residues, yielding the final GOTMS product.
Table 2: Summary of Reaction Parameters
| Parameter | Step 1 (Ether Synthesis) | Step 2 (Hydrosilylation) |
| Key Reactants | 7-octen-1-ol, Epichlorohydrin, NaH | 8-Glycidyloxy-1-octene, Trimethoxysilane |
| Solvent | Anhydrous THF | Anhydrous Toluene (or neat) |
| Catalyst | N/A | Karstedt's Catalyst (~10 ppm Pt) |
| Temperature | Reflux (~66 °C) | 60 - 70 °C |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Stoichiometry | 1 : 1.2 : 1.1 (Alcohol:Epi:NaH) | 1 : 1.1 (Alkene:Silane) |
| Expected Yield | 75 - 85% | 80 - 95% |
Part 5: Product Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. A combination of spectroscopic techniques provides a comprehensive validation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will confirm the successful reaction by showing the disappearance of the alkene C=C stretch (~1640 cm⁻¹) and the Si-H stretch (~2150 cm⁻¹) from the starting materials. Key peaks for GOTMS include:
-
~2930, 2855 cm⁻¹: C-H stretching of the alkyl chain.
-
~1190, 1080 cm⁻¹: Strong, broad Si-O-C stretching.
-
~1255 cm⁻¹: Asymmetric stretching of the epoxy ring C-O.
-
~910, 820 cm⁻¹: Symmetric stretching of the epoxy ring C-O. [20]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the methoxy protons (-Si(OCH₃)₃) as a singlet around 3.5-3.6 ppm. The protons on the glycidyl group will appear in the 2.5-3.2 ppm range. The disappearance of vinyl protons (4.9-5.8 ppm) from the alkene precursor is a key indicator of reaction completion.
-
¹³C NMR: Will confirm the carbon skeleton, with a distinct signal for the methoxy carbons around 50 ppm and signals corresponding to the carbons of the octyl chain and the epoxy ring.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess purity and confirm the molecular weight of the product (306.47 g/mol ). [3]
References
-
PubChem. [8-(Glycidyloxy)-n-octyl]trimethoxysilane. National Center for Biotechnology Information. [Link]
-
ResearchGate. Influence of hydroperoxide epoxidation reaction conditions of octen-1 on the process of Mo2B activation and on the selectivity of epoxide formation. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
ResearchGate. Synthesis and characterization of nanocomposite hybrid coatings based on 3-glycidoxypropyl-trimethoxysilane and bisphenol A. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
IJFMR. 3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. [Link]
- Google Patents.
-
Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Hydrosilylation of allyl glycidyl ether with triethoxysilane. [Link]
-
ResearchGate. Selectivity in the Grignard Reaction with Silanes. [Link]
-
YouTube. Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. [Link]
-
SYNLETT. Selectivity in the Grignard Reaction with Silanes. [Link]
-
ResearchGate. Pt/C Catalyst for Hydrosilylation of Allyl Glycidyl Ether with Trimethoxysilane. [Link]
-
qualitas1998.net. Platinum-Based Heterogeneously Catalyzed Hydrosilylation. [Link]
-
YouTube. Epoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes. [Link]
-
ResearchGate. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. [Link]
-
Sico Performance Material. MATERIAL SAFETY DATA SHEET n-Octyltrimethoxysilane. [Link]
-
Chemsrc. [8-(Glycidyloxy)-n-octyl]trimethoxysilane. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Gelest, Inc. n-OCTYLTRIETHOXYSILANE SAFETY DATA SHEET. [Link]
Sources
- 1. [8-(Glycidyloxy)-n-octyl]trimethoxysilane | 1239602-38-0 | TCI AMERICA [tcichemicals.com]
- 2. ijfmr.com [ijfmr.com]
- 3. labproinc.com [labproinc.com]
- 4. [8-(Glycidyloxy)-n-octyl]trimethoxysilane | C14H30O5Si | CID 102529357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. CAS#:1239602-38-0 | [8-(Glycidyloxy)-n-octyl]trimethoxysilane | Chemsrc [chemsrc.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gelest.com [gelest.com]
- 9. sicosil.com [sicosil.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. qualitas1998.net [qualitas1998.net]
- 19. jk-sci.com [jk-sci.com]
- 20. researchgate.net [researchgate.net]
